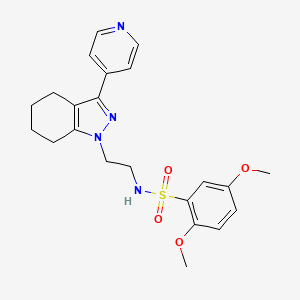
2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insight into similar sulfonamide derivatives and their synthesis, which can be extrapolated to understand the subject compound. Sulfonamides, such as those mentioned in the papers, are known for their diverse biological activities, including inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the formation of a key intermediate, which is then reacted with other chemical entities to introduce various substituents that can affect the compound's biological activity. For example, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involved starting from substituted benzaldehydes to prepare the key intermediate, followed by a reaction with 4-hydrazinobenzenesulfonamide . This method could be similar to the synthesis of the compound , where the indazole and pyridinyl groups are introduced to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their interaction with biological targets. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, for instance, revealed π-π interactions and hydrogen-bonding interactions that contribute to the stability of the molecular structure in the solid state . These interactions are important for the binding affinity of the compounds to their biological targets. The subject compound likely exhibits similar interactions due to the presence of aromatic rings and potential hydrogen-bond donors and acceptors.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions that modify their structure and, consequently, their biological activity. The introduction of different substituents, such as fluorine, hydroxy, methoxy, or trimethoxy groups, can significantly alter the compound's properties . These modifications can be strategically employed to enhance the compound's selectivity or potency against a specific biological target, such as carbonic anhydrases.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of methoxy groups, as in the compound of interest, can affect the compound's solubility, stability, and ability to cross biological membranes. The crystal structure analysis of similar compounds provides insights into the solid-state properties, which are important for the formulation and delivery of these compounds as potential therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Molecular and Supramolecular Structures
Compounds with structural similarities, particularly involving pyridin-yl and benzenesulfonamide moieties, have been the subject of molecular and supramolecular structural studies. These investigations highlight the importance of torsion angles, hydrogen bonding, and π-π stacking in determining the compound's structural attributes and potential applications in material science and drug design. For instance, the study by Jacobs, Chan, and O'Connor (2013) emphasizes the diversity in hydrogen bonding and stacking interactions among N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide, showcasing their potential in designing new materials or pharmaceuticals (Jacobs, Chan, & O'Connor, 2013).
Antibacterial and Antifungal Applications
The synthesis and application of benzenesulfonamide derivatives in antibacterial and antifungal treatments have been explored, indicating their efficacy against various microorganisms. The research by Hassan (2013) on pyrazoline and pyrazole derivatives incorporating benzenesulfonamide moieties reveals significant antimicrobial properties, offering insights into the development of new therapeutic agents (Hassan, 2013).
Catalysis and Synthetic Applications
The role of benzenesulfonamide derivatives in catalysis, particularly in transfer hydrogenation processes, has been documented. Ruff et al. (2016) discuss how these compounds, when used as precatalysts, facilitate the transfer hydrogenation of ketones, demonstrating the versatility and efficiency of such systems in organic synthesis (Ruff, Kirby, Chan, & O'Connor, 2016).
Antioxidant, Enzyme Inhibition, and Potential Therapeutic Uses
The investigation into benzenesulfonamides incorporating triazine motifs by Lolak et al. (2020) showcases their antioxidant properties and inhibitory action against enzymes like acetylcholinesterase and tyrosinase. Such studies hint at potential applications in treating diseases like Alzheimer's and Parkinson's, besides skin pigmentation disorders (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Eigenschaften
IUPAC Name |
2,5-dimethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S/c1-29-17-7-8-20(30-2)21(15-17)31(27,28)24-13-14-26-19-6-4-3-5-18(19)22(25-26)16-9-11-23-12-10-16/h7-12,15,24H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUNRXNRFGRBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Hydroxy-3-(naphthalen-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2505018.png)
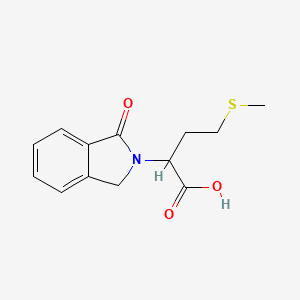
![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2505022.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)
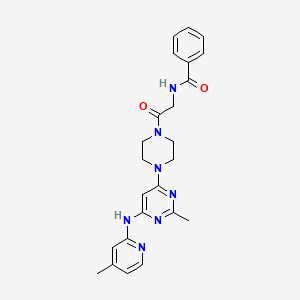


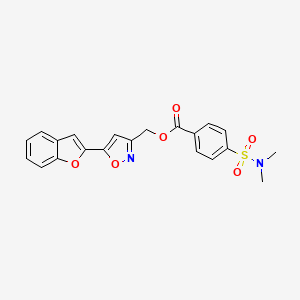
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)
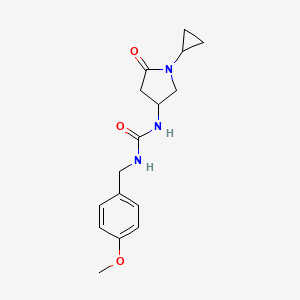
![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2505041.png)